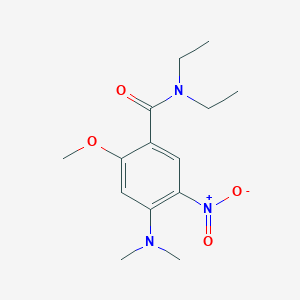
1-Isopropyl-3-methoxy-4-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-3-methoxy-4-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 1-Isopropyl-3-methoxy-4-nitro-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,3-diketones with hydrazine derivatives under controlled conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the cyclization process. Industrial production methods may employ continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-Isopropyl-3-methoxy-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrazine, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isopropyl-3-methoxy-4-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-methoxy-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
1-Isopropyl-3-methoxy-4-nitro-1H-pyrazole can be compared with other pyrazole derivatives such as:
1-Isopropyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid:
1-Ethyl-4-nitro-1H-pyrazole: The ethyl group in place of the isopropyl group results in different steric and electronic effects.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure and reactivity make it a valuable building block in organic synthesis, with potential applications in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new uses and mechanisms of action for this versatile compound.
Properties
Molecular Formula |
C7H11N3O3 |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
3-methoxy-4-nitro-1-propan-2-ylpyrazole |
InChI |
InChI=1S/C7H11N3O3/c1-5(2)9-4-6(10(11)12)7(8-9)13-3/h4-5H,1-3H3 |
InChI Key |
IDRYJMSCBFDZAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B14922707.png)
![4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B14922711.png)
![N-[3-(acetylamino)phenyl]-2-{[5-{[(4-methylphenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14922721.png)
![7-(difluoromethyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14922727.png)
![(2E)-1-(7-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-phenylprop-2-en-1-one](/img/structure/B14922739.png)
![N-(4-ethoxyphenyl)-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14922753.png)
![N'-[(E)-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-4-hydroxybenzohydrazide](/img/structure/B14922764.png)
![N-[4-(dimethylamino)phenyl]-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide](/img/structure/B14922774.png)
![8,8-Dimethyl-5-morpholino-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxylic acid](/img/structure/B14922782.png)
![Methyl 2-(1-(2,2-difluoroethyl)-4-(difluoromethyl)-3-methyl-6-oxo-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate](/img/structure/B14922784.png)
![N-[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B14922792.png)
![2-bromo-4-chloro-6-[(E)-(2-{4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B14922798.png)
![4-{[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]amino}-3-methoxy-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B14922803.png)

